3-Amino-N-butyl-N-methylbenzene-1-sulfonamide
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Overview
Description
3-Amino-N-butyl-N-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C₁₁H₁₈N₂O₂S It is characterized by the presence of an amino group, a butyl group, a methyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with butylamine and methylamine under controlled conditions. The nitro group is first reduced to an amino group, followed by the introduction of butyl and methyl groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-butyl-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Formation of nitro or halogenated benzene derivatives.
Scientific Research Applications
3-Amino-N-butyl-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the amino and alkyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-butylbenzene-1-sulfonamide: Lacks the methyl group, which may affect its binding affinity and reactivity.
3-Amino-N-methylbenzene-1-sulfonamide: Lacks the butyl group, which may influence its hydrophobic interactions and solubility.
3-Amino-N-ethyl-N-methylbenzene-1-sulfonamide: Contains an ethyl group instead of a butyl group, which may alter its steric and electronic properties.
Uniqueness
3-Amino-N-butyl-N-methylbenzene-1-sulfonamide is unique due to the presence of both butyl and methyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This combination of functional groups also provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
3-amino-N-butyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-3-4-8-13(2)16(14,15)11-7-5-6-10(12)9-11/h5-7,9H,3-4,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGVFUXEOWKYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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